molecular formula C7H6F2S B1410638 2,3-Difluoro-5-(methyl)thiophenol CAS No. 1806397-05-6

2,3-Difluoro-5-(methyl)thiophenol

Cat. No.: B1410638
CAS No.: 1806397-05-6
M. Wt: 160.19 g/mol
InChI Key: LCBJOXXOJOMESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-5-(methyl)thiophenol is a chemical compound with the molecular formula C7H6F2S It belongs to the class of thiophenols, which are sulfur-containing aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-(methyl)thiophenol typically involves the introduction of fluorine atoms into a thiophenol framework. One common method is the halogenation of 5-(methyl)thiophenol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign fluorinating agents is also preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-5-(methyl)thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Difluoro-5-(methyl)thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-(methyl)thiophenol involves its interaction with biological targets through its reactive functional groups. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, leading to increased efficacy in its applications. The sulfur atom in the thiophenol ring can participate in redox reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine and methyl groups, which enhance its reactivity and broaden its range of applications. The combination of these functional groups makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2,3-difluoro-5-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBJOXXOJOMESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)S)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-5-(methyl)thiophenol
Reactant of Route 2
2,3-Difluoro-5-(methyl)thiophenol
Reactant of Route 3
2,3-Difluoro-5-(methyl)thiophenol
Reactant of Route 4
2,3-Difluoro-5-(methyl)thiophenol
Reactant of Route 5
2,3-Difluoro-5-(methyl)thiophenol
Reactant of Route 6
2,3-Difluoro-5-(methyl)thiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.